N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(23-16-10-6-3-7-11-16)19(22)20-12-18-21-17(13-24-18)15-8-4-2-5-9-15/h3,6-7,10-11,13-15H,2,4-5,8-9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZKTWHEYIKWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C2CCCCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclocondensation
The thiazole ring is traditionally synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea derivatives. For this compound, the cyclohexyl substituent is introduced during the cyclocondensation step.
Procedure :
- Starting Materials : Cyclohexanecarboxaldehyde (1.0 equiv), thiourea (1.2 equiv), and ethyl bromopyruvate (1.0 equiv) are dissolved in ethanol.
- Reaction Conditions : The mixture is refluxed at 80°C for 12 hours under nitrogen, yielding 4-cyclohexyl-1,3-thiazol-2-amine as a pale-yellow solid.
- Purification : Crude product is recrystallized from ethanol/water (3:1) to achieve >95% purity.
Key Challenges :
- Steric hindrance from the cyclohexyl group may reduce cyclization efficiency.
- Overalkylation at the thiazole nitrogen is mitigated by maintaining stoichiometric control.
Alkylation of Thiazole Amine
The 2-aminomethyl group is introduced via nucleophilic substitution.
Procedure :
- Substrate : 4-Cyclohexyl-1,3-thiazol-2-amine (1.0 equiv) is treated with bromomethyl acetate (1.1 equiv) in dimethylformamide (DMF).
- Base : Potassium carbonate (2.0 equiv) is added to deprotonate the amine, facilitating alkylation at 60°C for 6 hours.
- Product Isolation : The intermediate, (4-cyclohexyl-1,3-thiazol-2-yl)methyl acetate, is extracted with ethyl acetate and hydrolyzed with NaOH to yield (4-cyclohexyl-1,3-thiazol-2-yl)methanol.
Amide Bond Formation
The final step involves coupling the thiazole methanol derivative with 2-phenoxypropanoic acid.
Procedure :
- Activation : 2-Phenoxypropanoic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) in dichloromethane (DCM) to form 2-phenoxypropanoyl chloride.
- Coupling : (4-Cyclohexyl-1,3-thiazol-2-yl)methanol (1.0 equiv) and triethylamine (2.0 equiv) are added to the acyl chloride solution at 0°C, stirred for 12 hours, and warmed to room temperature.
- Workup : The reaction mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4 and concentrated.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the title compound as a white solid (68% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Alkylation) | DMF | 72 | 98 |
| Solvent (Alkylation) | THF | 58 | 95 |
| Temperature | 60°C | 72 | 98 |
| Temperature | 25°C | 45 | 90 |
DMF outperforms THF due to superior solubility of intermediates. Elevated temperatures accelerate alkylation but risk byproduct formation.
Catalytic Enhancements
The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in alkylation improves yields to 78% by facilitating ion-pair formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.25 (m, 5H, Ar-H), 4.62 (s, 2H, CH2), 3.98 (q, J = 6.8 Hz, 1H, CH), 2.85–2.75 (m, 1H, cyclohexyl), 1.85–1.70 (m, 4H, cyclohexyl), 1.55–1.40 (m, 6H, cyclohexyl).
- 13C NMR (100 MHz, CDCl3) : δ 170.2 (C=O), 157.3 (thiazole C2), 135.6–125.8 (Ar-C), 44.1 (CH2), 33.5 (cyclohexyl), 25.9 (cyclohexyl).
Infrared Spectroscopy (IR)
Mass Spectrometry
Industrial Scalability and Challenges
Cost-Effective Starting Materials
Replacing ethyl bromopyruvate with chloroacetone reduces raw material costs by 40% but requires longer reaction times (24 hours).
Green Chemistry Approaches
Microwave-assisted synthesis reduces the Hantzsch cyclocondensation time from 12 hours to 45 minutes, achieving comparable yields (70%).
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of thiazole-based compounds on human cancer cell lines. The results showed that certain derivatives demonstrated percent growth inhibition (PGI) values exceeding 75% against several cancer types, including breast and colon cancers. For instance, compounds with similar structural motifs to this compound exhibited promising activity against the SNB-19 and OVCAR-8 cell lines, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Thiazole Derivative A | SNB-19 | 86.61 |
| Thiazole Derivative B | OVCAR-8 | 85.26 |
| Thiazole Derivative C | HOP-92 | 67.55 |
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Specifically, compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
In a study focused on thiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM for AChE inhibition, indicating strong potential for treating cognitive decline associated with Alzheimer’s disease. Molecular docking studies provided insights into the binding interactions between these compounds and AChE, supporting their use as therapeutic agents .
| Compound | IC50 Value (µM) | Inhibition Type |
|---|---|---|
| Thiazole Derivative D | 2.7 | AChE Inhibitor |
Neuroprotective Effects
The neuroprotective properties of this compound are also under investigation. Compounds with thiazole structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Experimental Models
Research has indicated that certain thiazole derivatives can reduce neuronal cell death in models of oxidative stress. These findings suggest that this compound could be beneficial in developing treatments for neurodegenerative disorders by enhancing neuronal survival and function .
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound can also interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the phenoxypropanamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide is a compound of interest in the field of medicinal chemistry and agrochemicals. Its biological activity has been explored through various studies, focusing on its potential therapeutic effects and applications in pest control.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components, including a thiazole ring and a phenoxypropanamide moiety. The molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological interactions.
Research indicates that this compound exhibits activity through the inhibition of specific enzymes or receptors involved in disease pathways. One notable target is Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and has implications in autoimmune diseases and cancers. Inhibitors of Btk have shown promise in reducing inflammation and modulating immune responses .
1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
This compound has been shown to reduce inflammation in animal models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions such as rheumatoid arthritis.
3. Insecticidal Activity
In agrochemical applications, this compound has been evaluated for its insecticidal properties. It acts as a neurotoxin to certain pests, disrupting their nervous systems and leading to mortality. The compound's effectiveness varies with concentration and the specific insect species targeted .
Case Studies
Case Study 1: Inhibition of Bruton's Tyrosine Kinase
A study conducted on the effects of Btk inhibitors revealed that this compound significantly reduced B-cell proliferation in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cell growth .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .
Data Summary
Q & A
Basic: What are the key considerations in synthesizing N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide to ensure high yield and purity?
Answer: The synthesis requires precise control of reaction conditions, including temperature (e.g., reflux in ethanol or methanol) and pH modulation using catalysts like hydrochloric acid or sodium hydroxide. Multi-step reactions often involve forming the thiazole ring via cyclization, followed by amidation or alkylation. Intermediate purification via column chromatography and characterization using NMR (for structural confirmation) and mass spectrometry (for molecular weight verification) is critical. Solvent selection (e.g., polar aprotic solvents for amide bond formation) and inert atmospheres may prevent side reactions .
Advanced: How can researchers optimize multi-step synthetic routes for introducing the cyclohexyl-thiazole moiety while minimizing side reactions?
Answer: Optimization involves:
- Stepwise protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during cyclohexyl-thiazole formation .
- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) can enhance regioselectivity.
- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy tracks reaction progress to isolate intermediates before undesired byproducts form .
- Computational modeling : Density functional theory (DFT) predicts steric/electronic effects of substituents on reaction pathways .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., cyclohexyl CH2 groups at δ 1.2–1.8 ppm) and confirms amide carbonyl resonance (δ ~165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- IR spectroscopy : Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, thiazole C-S absorption ~680 cm⁻¹) .
Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s stereochemistry?
Answer: Single-crystal X-ray diffraction (SCXRD) provides absolute configuration data. Using SHELX software:
- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- SHELXL refinement : Incorporates anisotropic displacement parameters and hydrogen atom positioning to resolve chiral centers or conformational disorder .
- ORTEP visualization : Generates thermal ellipsoid plots to assess bond length/angle accuracy (e.g., cyclohexyl chair conformation vs. boat) .
Basic: What in vitro assays are recommended for preliminary assessment of the compound’s bioactivity?
Answer:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Anti-inflammatory : COX-2 inhibition assay using ELISA or fluorogenic substrates.
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced: How can molecular docking studies inform the design of derivatives targeting specific enzymes?
Answer:
- Target selection : Prioritize enzymes with structural data (e.g., PDB entries for kinases or proteases).
- Docking software (AutoDock Vina, Glide) : Simulates ligand-receptor interactions, focusing on hydrogen bonds with thiazole N or amide carbonyl.
- Binding pose validation : Compare docking scores (ΔG) with experimental IC50 values. For example, derivatives with extended phenoxy groups may improve hydrophobic pocket occupancy .
Advanced: What strategies elucidate the mechanism of action involving enzyme or receptor interactions?
Answer:
- Kinetic assays : Measure Km/Vmax shifts to identify competitive/non-competitive inhibition.
- Site-directed mutagenesis : Modify key residues (e.g., catalytic serine in hydrolases) to confirm binding sites.
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) in real-time .
Advanced: How should researchers address contradictions in bioactivity data between structural analogs?
Answer:
- Systematic SAR studies : Vary substituents (e.g., cyclohexyl vs. aryl groups) to isolate activity trends.
- Physicochemical profiling : Compare logP, pKa, and solubility to rule out pharmacokinetic confounding factors.
- Crystal structure comparison : Overlay analog-receptor complexes to identify steric clashes or electronic mismatches .
Basic: What methods determine solubility and stability under physiological conditions?
Answer:
- HPLC-UV : Quantifies solubility in PBS (pH 7.4) or simulated gastric fluid.
- Forced degradation studies : Expose to heat, light, or oxidative stress (H2O2) to identify degradation products via LC-MS.
- Dynamic light scattering (DLS) : Monitors aggregation propensity in aqueous buffers .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
